3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
“3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1886967-78-7 . It has a molecular weight of 176.16 and its molecular formula is C8H10F2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F2O2/c1-6(9,10)8-2-7(3-8,4-8)5(11)12/h2-4H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
- Application Summary : This research focuses on the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones, which are an important class of bioisosteres with para-substituted aromatic rings . The synthetic methods for these compounds are still scarce throughout the literature .
- Methods of Application : The method involves a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters . This reaction performs an addition onto [1.1.1]propellane to afford bicyclo[1.1.1]pentane radicals .
- Results : The method has been praised for its mild conditions, operational simplicity, and high atom economy . It provides a powerful strategy to construct 1,3-disubstituted bicyclo[1.1.1]pentane ketones from readily available starting materials and with suitable functional group tolerance .
- Application Summary : This research developed a practical synthetic approach to previously unknown difluoro-substituted bicyclo[1.1.1]pentanes . These compounds represent a new generation of saturated bioisosteres of the benzene ring for drug discovery projects .
- Methods of Application : The key step in the synthesis was an addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes by a CF3TMS/NaI system .
- Results : The obtained difluoro-bicyclo[1.1.1]pentanes are expected to open up novel 3D-shaped chemical space and provide opportunities to mimic ortho-substituted benzenes .
Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones
Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry
Safety And Hazards
properties
IUPAC Name |
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c1-6(9,10)8-2-7(3-8,4-8)5(11)12/h2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFODSJKTDGDWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
CAS RN |
1886967-78-7 |
Source
|
Record name | 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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